2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another piperazine derivative with similar biological activity.
2-{2-[4-(Bis(4-fluorophenyl)methyl)-1-piperazinyl]ethoxy}acetic acid: A related compound with different substituents on the piperazine ring.
Uniqueness
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit ENT2 over ENT1 is a notable feature that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H19FN4 |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
InChI Key |
SPCQMMQLFZEIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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